molecular formula C₅₄H₇₄N₂O₁₂·2(C₆H₅O₃S) B1145472 (R)-cis-5ξ-Methyl Atracurium Dibesylate CAS No. 1193104-82-3

(R)-cis-5ξ-Methyl Atracurium Dibesylate

Cat. No.: B1145472
CAS No.: 1193104-82-3
M. Wt: 943.17215717
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-cis-5ξ-Methyl Atracurium Dibesylate is a neuromuscular blocking agent belonging to the benzylisoquinolinium class. It is used primarily as a skeletal muscle relaxant during surgical procedures and mechanical ventilation. This compound is an isomer of atracurium besylate and is known for its intermediate duration of action and minimal cardiovascular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cis-5ξ-Methyl Atracurium Dibesylate involves the reaction of N,N’-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine with methyl benzenesulfonate. The reaction is catalyzed by an insoluble base in a suitable solvent. The reaction mixture is maintained for a sufficient period to allow the formation of the desired product, which is then precipitated and purified .

Industrial Production Methods

Industrial production of ®-cis-5ξ-Methyl Atracurium Dibesylate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to minimize impurities and ensure high yield. The final product is typically isolated through precipitation and filtration, followed by purification steps to remove any residual starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

®-cis-5ξ-Methyl Atracurium Dibesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the nature of the substituents involved .

Scientific Research Applications

®-cis-5ξ-Methyl Atracurium Dibesylate has several scientific research applications, including:

Mechanism of Action

®-cis-5ξ-Methyl Atracurium Dibesylate exerts its effects by antagonizing the neurotransmitter action of acetylcholine at the neuromuscular junction. It binds competitively to cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and thereby inhibiting neuromuscular transmission. This action results in muscle relaxation. The neuromuscular block can be reversed by acetylcholinesterase inhibitors such as neostigmine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-cis-5ξ-Methyl Atracurium Dibesylate is unique due to its specific isomeric form, which contributes to its distinct pharmacological properties. It offers an intermediate duration of action with minimal cardiovascular effects, making it a valuable option for muscle relaxation during surgical procedures .

Properties

CAS No.

1193104-82-3

Molecular Formula

C₅₄H₇₄N₂O₁₂·2(C₆H₅O₃S)

Molecular Weight

943.17215717

Synonyms

(1R,​1’R,​2R,​2’R)​-​2,​2’-​[(3-​Methyl-​1,​5-​pentanediyl)​bis[oxy(3-​oxo-​3,​1-​propanediyl)​]​]​bis[1-​[(3,​4-​dimethoxyphenyl)​methyl]​-​1,​2,​3,​4-​tetrahydro-​6,​7-​dimethoxy-​2-​methyl-​Isoquinolinium Dibenzenesulfonate;  Atracurium EP Impurity

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.